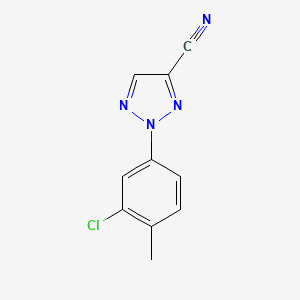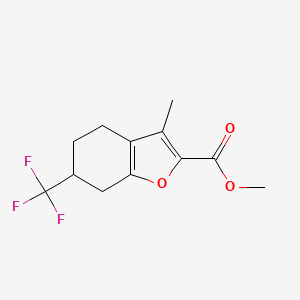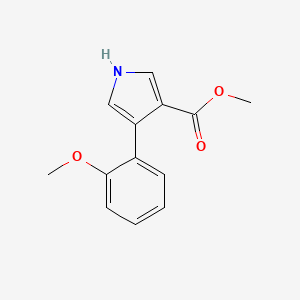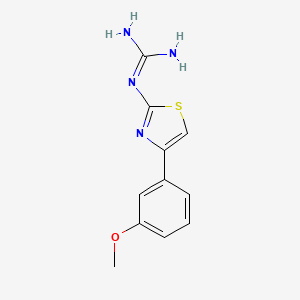
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring substituted with a 3-methoxyphenyl group and a guanidine moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of the methoxy group and the guanidine moiety can influence the compound’s reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a thiourea derivative with a halogenated ketone or aldehyde in the presence of a base . The reaction conditions often include solvents like ethanol or water and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine, may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)guanidine: Similar structure but with a methyl group instead of a methoxy group.
1-(4-(4-Chlorophenyl)thiazol-2-yl)guanidine: Contains a chlorophenyl group instead of a methoxyphenyl group.
1-(4-(3,4,5-Trimethoxyphenyl)thiazol-2-yl)guanidine: Features additional methoxy groups on the phenyl ring.
Uniqueness
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific substitution pattern can lead to distinct biological activities and interactions compared to its analogs .
Propiedades
Fórmula molecular |
C11H12N4OS |
|---|---|
Peso molecular |
248.31 g/mol |
Nombre IUPAC |
2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H12N4OS/c1-16-8-4-2-3-7(5-8)9-6-17-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) |
Clave InChI |
MSHOPLWIQJBEFT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


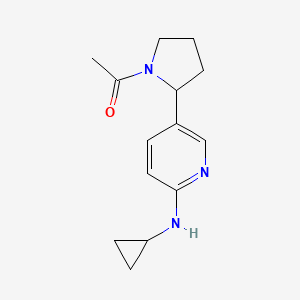
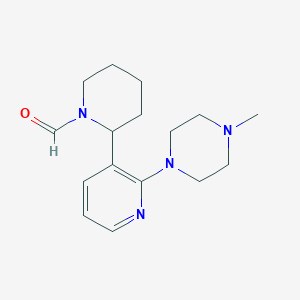
![7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)
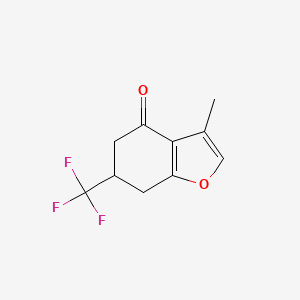
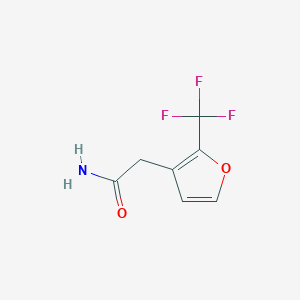
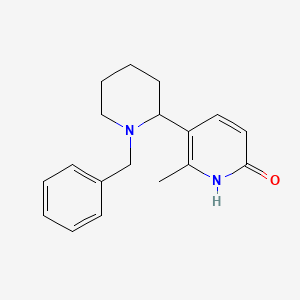
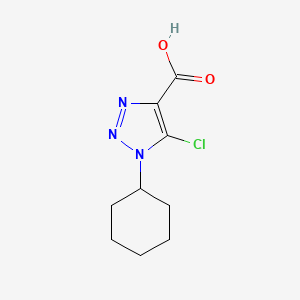

![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
